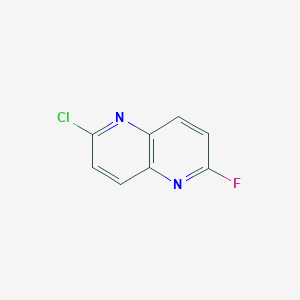

2-Chloro-6-fluoro-1,5-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoro-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-7-3-1-6-5(11-7)2-4-8(10)12-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFUGQWIQOZRPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 Chloro 6 Fluoro 1,5 Naphthyridine Analogs

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated 1,5-Naphthyridines

Halogenated 1,5-naphthyridines are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the nitrogen atoms in the bicyclic system makes the carbon atoms attached to the halogen leaving groups highly electrophilic and susceptible to attack by nucleophiles. pressbooks.pubmasterorganicchemistry.com This reactivity is a cornerstone for the synthesis of a diverse range of functionalized 1,5-naphthyridine (B1222797) derivatives. nih.govsemanticscholar.org

The general mechanism for SNAr reactions involves a two-step addition-elimination process. pressbooks.pub In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the nitrogen atoms in the naphthyridine core, helps to stabilize this intermediate. pressbooks.pubmasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub The reactivity of halogens in SNAr reactions on aromatic rings typically follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Amination Reactions with Diverse Amine Nucleophiles

The introduction of amino groups onto the 1,5-naphthyridine scaffold via SNAr reactions is a widely employed strategy in medicinal chemistry and materials science. nih.govsemanticscholar.org Halogenated 1,5-naphthyridines, including 2-chloro-6-fluoro-1,5-naphthyridine, readily react with a variety of amine nucleophiles to yield the corresponding amino-substituted derivatives. nih.gov These reactions are often carried out under thermal conditions, sometimes with the assistance of microwave irradiation to accelerate the process. nih.gov

For instance, chlorinated naphthyridines can be subjected to nucleophilic substitution with appropriate amines to produce various alkylamino-substituted compounds. nih.gov The reaction of 4-chloro-1,5-naphthyridine (B1297630) with 3-(2-nitro-1-imidazolyl)-propylamine is a notable example. nih.gov Similarly, dichloro-1,5-naphthyridine derivatives can undergo sequential reactions, first with an alkoxide and then with an amine, to produce alkoxy-amino-1,5-naphthyridines. nih.govsemanticscholar.org

The table below summarizes representative amination reactions on halogenated 1,5-naphthyridine cores.

| Reactant | Nucleophile | Product | Conditions |

| 4-Chloro-1,5-naphthyridine | 3-(2-nitro-1-imidazolyl)-propylamine | 4-(3-(2-nitro-1H-imidazol-1-yl)propylamino)-1,5-naphthyridine | - |

| Dichloro-1,5-naphthyridine | Alkoxide, then Amine | Alkoxy-amino-1,5-naphthyridine | Sequential addition |

| Chlorinated Naphthyridines | Various Amines | Alkylamino-substituted 1,5-naphthyridines | Microwave-assisted |

Reactions with Oxygen and Sulfur Nucleophiles

In addition to amines, halogenated 1,5-naphthyridines also react with oxygen and sulfur nucleophiles. The displacement of a halogen atom by an oxygen-based nucleophile, such as an alkoxide or phenoxide, provides access to ether derivatives of 1,5-naphthyridine. For example, 4-chlorobenzo[c] mdpi.comgrafiati.comnaphthyridine can be converted to other 4-substituted derivatives through reactions with alcoholates and phenolates. beilstein-journals.org

Similarly, sulfur nucleophiles can be employed to introduce thioether functionalities. A palladium-catalyzed one-pot stepwise coupling-annulation reaction of 2-chloroquinoline-3-carbonitriles with sodium sulfide (B99878) as the sulfur nucleophile has been developed to synthesize sulfur-substituted benzo[b] nih.govresearchgate.netnaphthyridines. researchgate.net In an interesting observation, the soft sulfur nucleophile preferentially attacks the carbon of the nitrile group over the carbon-carbon triple bond. researchgate.net

Electrophilic Aromatic Substitution Patterns on the 1,5-Naphthyridine System

The 1,5-naphthyridine ring system is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the two nitrogen atoms. nih.govmdpi.com This makes SEAr reactions on the 1,5-naphthyridine core less common compared to nucleophilic substitutions. When such reactions do occur, they are often directed to specific positions based on the electronic properties of the ring and any existing substituents. mdpi.com

For example, in fused 1,5-naphthyridine systems like benzonaphthyridines, nitration with a mixture of nitric acid and sulfuric acid occurs exclusively on the benzene (B151609) ring. mdpi.com This is because the pyridine (B92270) ring is more deactivated towards electrophilic attack. mdpi.com Bromination of 6-methylbenzo[b] nih.govmasterorganicchemistry.comnaphthyridine in weakly acidic media also occurs at the pyridine ring in the β-position relative to the nitrogen atom, rather than on the benzene ring. mdpi.com This particular reaction is thought to proceed through a nucleophilic addition-elimination mechanism rather than a standard SEAr pathway. mdpi.com

Metal-Catalyzed Functionalization and Secondary Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of halogenated 1,5-naphthyridines, offering a complementary approach to traditional SNAr reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. nih.govrug.nl

Regioselective Functionalization at Halogenated Positions

The presence of multiple halogen atoms on the 1,5-naphthyridine ring allows for regioselective functionalization through carefully chosen metal-catalyzed reactions. researchgate.net For example, 2,6-dichloro-1,5-naphthyridine (B1582902) can be selectively coupled with 2-(tri-n-butylstannyl)pyridine in a Stille coupling reaction to prepare bidentate ligands. acs.org

Furthermore, directed metalation using specific bases can achieve regioselective functionalization. researchgate.net For instance, the use of TMPMgCl∙LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can induce magnesiation at the C-4 position of the 1,5-naphthyridine core, allowing for the introduction of various electrophiles at that specific site. researchgate.net A combination of different metalating agents, such as Zn-, Mg-, and Li-TMP bases, in the presence or absence of a Lewis acid like BF3·OEt2, enables the introduction of up to three substituents onto the 1,5-naphthyridine core. researchgate.net

Role of Ligands in Controlling Naphthyridine Reactivity

The choice of ligand is crucial in metal-catalyzed cross-coupling reactions involving 1,5-naphthyridines, as it can significantly influence the reactivity, selectivity, and efficiency of the transformation. nih.govnih.gov The nitrogen atoms within the naphthyridine ring can act as ligands themselves, potentially leading to catalyst inhibition or the formation of undesired side products. rug.nl Therefore, the use of appropriate external ligands is often necessary to achieve the desired outcome.

In Buchwald-Hartwig amination reactions of 2-chloro-1,5-naphthyridines, phosphorated ligands such as XantPhos are employed to facilitate the palladium-catalyzed incorporation of an amine into the heterocyclic ring. nih.govmdpi.com Similarly, in Suzuki cross-coupling reactions, the choice of ligand can be critical for achieving high yields and selectivity. For example, the synthesis of pyrido[c] nih.govmasterorganicchemistry.comnaphthyridin-6-ones involves a Suzuki cross-coupling between 2-chloro-3-fluoropyridine (B99640) and ortho-cyanopyridylboronic esters. nih.gov In Negishi cross-coupling reactions of 5-metalated 4-bromobenzo[c] mdpi.comgrafiati.comnaphthyridine with aryl iodides, P(2-furyl)3 is used as the ligand in the presence of a palladium catalyst. beilstein-journals.org

The table below highlights the role of specific ligands in various cross-coupling reactions involving 1,5-naphthyridine derivatives.

| Reaction Type | Naphthyridine Substrate | Coupling Partner | Catalyst/Ligand | Product |

| Buchwald-Hartwig Amination | 2-Chloro-1,5-naphthyridine (B1368886) | Amine | Pd catalyst / XantPhos | 2-Amino-1,5-naphthyridine |

| Stille Coupling | 2,6-Dichloro-1,5-naphthyridine | 2-(Tri-n-butylstannyl)pyridine | Pd catalyst | 2,6-Di(pyridin-2-yl)-1,5-naphthyridine |

| Suzuki Coupling | 2-Chloro-3-fluoropyridine | ortho-Cyanopyridylboronic ester | Pd catalyst | Precursor to Pyrido[c] nih.govmasterorganicchemistry.comnaphthyridin-6-one |

| Negishi Coupling | 4-Bromo-5-metalated benzo[c] mdpi.comgrafiati.comnaphthyridine | Aryl iodide | Pd(dba)2 / P(2-furyl)3 | 4-Bromo-5-arylbenzo[c] mdpi.comgrafiati.comnaphthyridine |

Oxidation and Reduction Chemistry of 1,5-Naphthyridine Derivatives

The 1,5-naphthyridine ring system can participate in both oxidation and reduction reactions, which are fundamental for the synthesis of diverse derivatives. These reactions can target the naphthyridine nucleus itself or its substituents.

Oxidation reactions have been reported on side chains of fused 1,5-naphthyridine derivatives. For instance, a methyl group attached to a benzo[b] nih.govencyclopedia.pubnaphthyridine can be oxidized to a formyl or carboxyl group using a basic solution of silver oxide. nih.govmdpi.com Photoinduced oxidation represents another pathway for modifying 1,5-naphthyridine derivatives. The UV irradiation of 2-(1′H-indol-2′-yl)- nih.govencyclopedia.pubnaphthyridine in the presence of air results in the formation of 2-(1,5-naphthyridin-2-yl)-4H-3,1-benzoxazin-4-one as the primary product. rsc.org

Reduction of the 1,5-naphthyridine system is also a common transformation. A frequent reaction is the reduction of a carbonyl group in naphthyridinones to a methylene (B1212753) group. mdpi.com Furthermore, the selective hydrogenation of one of the pyridine rings can be achieved. For example, 1,5-naphthyridine can be selectively reduced to 1,2,3,4-tetrahydro-1,5-naphthyridine. nih.gov This type of selective reduction highlights the ability to fine-tune the electronic and steric properties of the scaffold.

Table 1: Examples of Oxidation and Reduction Reactions on 1,5-Naphthyridine Analogs

| Starting Material | Reagent(s) and Conditions | Product(s) | Reaction Type | Reference(s) |

| 6-Methylbenzo[b] nih.govencyclopedia.pubnaphthyridine | Basic silver oxide solution, 20 °C, 30 min | 6-Formylbenzo[b] nih.govencyclopedia.pubnaphthyridine and 6-Carboxybenzo[b] nih.govencyclopedia.pubnaphthyridine | Side-chain Oxidation | nih.govmdpi.com |

| 2-(1′H-Indol-2′-yl)- nih.govencyclopedia.pubnaphthyridine | UV irradiation (365 nm), acetonitrile, air | 2-(1,5-Naphthyridin-2-yl)-4H-3,1-benzoxazin-4-one | Photoinduced Oxidation | rsc.org |

| Fused Tetrahydro-1H-benzo[c]indolo[3,2,1-ij] nih.govencyclopedia.pubnaphthyridin-9(2H)-one | Not specified | Fused Tetrahydro-1H-benzo[c]indolo[3,2,1-ij] nih.govencyclopedia.pubnaphthyridine | Carbonyl Reduction | mdpi.com |

| 1,5-Naphthyridine | [Cp(IPr)Ru(pyr)2]-[PF6] catalyst, KOtBu | 1,2,3,4-Tetrahydro-1,5-naphthyridine | Ring Reduction | nih.gov |

Modification of Side Chains and Functional Group Interconversions on 1,5-Naphthyridine Scaffolds

The modification of side chains and the interconversion of functional groups on the 1,5-naphthyridine core are crucial for creating libraries of compounds with diverse properties. nih.govmdpi.com These transformations allow for the late-stage diversification of the scaffold.

A variety of functional group interconversions have been documented for 1,5-naphthyridine analogs. The hydrolysis of a nitrile group on a benzo[c] nih.govencyclopedia.pubnaphthyridine-6-carbonitrile to the corresponding carboxylic acid can be achieved by heating in an aqueous alkali solution. mdpi.com The conversion of a carbonyl group in 1,5-naphthyridin-2(1H)-ones to a chloro substituent is a key transformation, often accomplished using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov This creates a valuable intermediate, as the chloro group can act as a leaving group for subsequent nucleophilic substitution reactions. nih.gov

Direct C-H functionalization is also possible. For instance, the 1,5-naphthyridine ring can be selectively trifluoromethylated at the C-2 position. nih.gov Additionally, N-alkylation is a frequently performed reaction on fused dihydro- or tetrahydro nih.govencyclopedia.pubnaphthyridines. mdpi.com These reactions demonstrate the versatility of the 1,5-naphthyridine system for creating a wide array of derivatives.

Table 2: Examples of Side Chain Modification and Functional Group Interconversions

| Starting Material | Reagent(s) and Conditions | Product | Transformation Type | Reference(s) |

| Benzo[c] nih.govencyclopedia.pubnaphthyridine-6-carbonitrile | Aqueous alkali, heat | Benzo[c] nih.govencyclopedia.pubnaphthyridine-6-carboxylic acid | Nitrile Hydrolysis | mdpi.com |

| 1,5-Naphthyridin-2(1H)-one | Phosphorus oxychloride (POCl₃) | 2-Chloro-1,5-naphthyridine | Carbonyl to Chloride | nih.gov |

| 1,5-Naphthyridine | Trifluoromethyltrimethylsilane, HF | 2-Trifluoromethyl-1,5-naphthyridine | C-H Trifluoromethylation | nih.gov |

| Fused Tetrahydro-1H-indolo[3,2,1-de] nih.govencyclopedia.pubnaphthyridine-6-carboxylate | Iodoethane, DMSO | Fused Methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de] nih.govencyclopedia.pubnaphthyridine-6-carboxylate | N-Alkylation | mdpi.com |

Structural Modifications and Derivative Synthesis Research

Synthesis of Substituted 1,5-Naphthyridine (B1222797) Derivatives

The presence of two different halogen atoms on the 1,5-naphthyridine core is pivotal for creating mono-substituted derivatives with high regioselectivity. The primary method employed for this purpose is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile displaces one of the halogen atoms. The outcome of the reaction is governed by the inherent reactivity of the carbon-halogen bonds and the reaction conditions.

Generally, the chlorine atom at the C2 position is more susceptible to nucleophilic attack than the fluorine atom at the C6 position. This is because the C2 position is electronically activated by the adjacent nitrogen atom (N1), which helps stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. masterorganicchemistry.comlibretexts.org Consequently, nucleophiles such as amines and alkoxides can selectively displace the chloride, leaving the fluoride (B91410) intact for potential subsequent modifications.

Research has demonstrated that treating 2-chloro-1,5-naphthyridine (B1368886) derivatives with various amines or alcohols under basic conditions or with palladium catalysis (Buchwald-Hartwig amination) effectively yields 2-amino or 2-alkoxy substituted products. nih.govacs.org This selectivity is crucial for the controlled, stepwise synthesis of more complex molecules.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) on a 2-Chloro-6-fluoro-1,5-naphthyridine Core

| Reagent/Nucleophile | Reaction Type | Potential Product |

| Ammonia (NH₃) | Amination | 2-Amino-6-fluoro-1,5-naphthyridine |

| Benzylamine | Amination | 2-(Benzylamino)-6-fluoro-1,5-naphthyridine |

| Sodium Methoxide (NaOMe) | Alkoxylation | 6-Fluoro-2-methoxy-1,5-naphthyridine |

| Piperidine | Amination | 6-Fluoro-2-(piperidin-1-yl)-1,5-naphthyridine |

Exploration of Fused Naphthyridine Systems and Polycyclic Architectures

The this compound scaffold is also a key starting point for constructing fused polycyclic systems. These complex architectures are synthesized by first introducing a substituent that contains a reactive functional group, which then participates in an intramolecular cyclization reaction to form a new ring.

One established strategy involves an initial nucleophilic substitution followed by an intramolecular cyclization. For instance, reacting 2-chloro-1,8-naphthyridine (B101967) derivatives with sodium azide (B81097) leads to the formation of an unstable 2-azido intermediate, which readily cyclizes to yield a fused tetrazolo[1,5-a] scispace.comnih.govnaphthyridine system. researchgate.net A similar principle can be applied to the this compound core, where the chloro group is first displaced by a binucleophile (e.g., hydrazine, hydroxylamine) or a substituent bearing a nucleophilic center. The incorporated nucleophile can then attack a different position on the naphthyridine ring, often facilitated by a catalyst or heat, to forge a new heterocyclic ring.

Another advanced method involves a cross-coupling reaction to introduce a side chain that is primed for cyclization. For example, a Suzuki coupling on a bromo-fluoro-methoxy-1,5-naphthyridine derivative, followed by several steps including an intramolecular cyclization, has been used to produce fused pyrrolo[3,2,1-de] acs.orgscispace.comnaphthyridinone structures. mdpi.com This highlights the potential to first functionalize the 2-position of this compound and then use the newly introduced group to build a fused ring system.

Design and Synthesis of Di- and Polysubstituted 1,5-Naphthyridine Analogs

The differential reactivity of the chloro and fluoro substituents is paramount for the rational design of di- and polysubstituted 1,5-naphthyridine analogs. By carefully selecting reaction conditions and catalysts, chemists can functionalize the C2 and C6 positions in a stepwise manner.

A powerful strategy for creating 2,6-disubstituted analogs involves the sequential application of different reaction types.

First Substitution: A nucleophilic aromatic substitution (SNAr) can be used to selectively replace the more reactive chlorine atom at the C2 position with a desired amine or alcohol, leaving the C6-fluoro group untouched. acs.org

Second Substitution: The remaining fluorine atom at the C6 position can then be replaced using a different class of reaction, typically a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling. acs.orgrsc.org Fluorine is generally a poor leaving group in SNAr but can participate effectively in certain cross-coupling reactions.

This orthogonal reactivity allows for the introduction of two distinct substituents at specific positions. For example, a basic amine could be installed at C2 via SNAr, followed by the installation of an aryl or heteroaryl group at C6 via a Suzuki coupling with a corresponding boronic acid. This approach provides access to a vast chemical space of polysubstituted naphthyridines.

Table 2: Exemplary Sequential Synthesis of a Di-substituted 1,5-Naphthyridine

| Step | Starting Material | Reagent(s) | Reaction Type | Intermediate/Product |

| 1 | This compound | Piperazine, Base | SNAr | 6-Fluoro-2-(piperazin-1-yl)-1,5-naphthyridine |

| 2 | 6-Fluoro-2-(piperazin-1-yl)-1,5-naphthyridine | Phenylboronic acid, Pd catalyst, Base | Suzuki Coupling | 2-(Piperazin-1-yl)-6-phenyl-1,5-naphthyridine |

Incorporation of Diverse Heterocyclic Moieties onto the 1,5-Naphthyridine Core

Attaching various heterocyclic rings to the 1,5-naphthyridine core is a common strategy to modulate the biological and photophysical properties of the final compound. Palladium-catalyzed cross-coupling reactions are the premier tools for achieving this transformation.

The Suzuki-Miyaura coupling is particularly well-suited for this purpose, allowing for the formation of a carbon-carbon bond between the naphthyridine core and a heterocyclic partner. acs.orgmdpi.com By using heteroaryl boronic acids or their corresponding esters (e.g., pyrazoleboronic acid, thiopheneboronic acid, pyridineboronic acid), a wide range of heterocyclic moieties can be installed.

Given the this compound starting material, the chloro group at C2 can be targeted for Suzuki coupling under specific catalytic conditions. nih.govrsc.org Alternatively, the C2-chloro position can be converted to a more reactive leaving group like a tosylate or triflate, which then undergoes highly efficient Suzuki coupling. acs.org Following this, the C6-fluoro position could potentially be functionalized, or the initial coupling could be directed at the C6 position under different conditions, showcasing the synthetic flexibility of this scaffold. The reaction of 2-chloro-3-formyl-1,8-naphthyridine with heterocyclic acetyl compounds like furan-2-acetyl and pyridine-3-acetyl to form chalcones also represents a method for incorporating diverse heterocyclic moieties. ekb.eg

Spectroscopic and Structural Characterization Methodologies in 2 Chloro 6 Fluoro 1,5 Naphthyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of naphthyridine derivatives, ¹H-NMR spectra reveal characteristic chemical shifts and coupling patterns for the protons on the bicyclic ring system. For instance, in a related 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine derivative, the aromatic protons would exhibit distinct signals. researchgate.net The presence of electron-withdrawing groups like chlorine and fluorine atoms generally deshields adjacent protons, causing their signals to appear at a higher chemical shift (downfield). The splitting patterns (e.g., doublets, triplets, multiplets) arise from the spin-spin coupling between neighboring protons, providing valuable information about their connectivity.

Interactive Data Table: Representative ¹H-NMR Data for Substituted Naphthyridines

| Compound Type | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Polysubstituted 1,5-naphthyridine (B1222797) | Aromatic H | 8.90-8.89 | m | - | google.com |

| Polysubstituted 1,5-naphthyridine | Aromatic H | 8.31-8.25 | m | - | google.com |

| Polysubstituted 1,5-naphthyridine | Aromatic H | 7.60-7.49 | m | - | google.com |

| 2-chloro-3-formyl-1,8-naphthyridine chalcone | -C=CH | 8.99 | s | - | ekb.eg |

| 2-chloro-3-formyl-1,8-naphthyridine chalcone | Pyridine (B92270) C-7, C-6 | 8.65-8.68 | m | - | ekb.eg |

| 2-chloro-3-formyl-1,8-naphthyridine chalcone | C-4 | 7.99 | s | - | ekb.eg |

Interactive Data Table: ¹³C-NMR Data for a Substituted 1,5-Naphthyridine

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| 7-fluoro-4-hydroxy- malayajournal.orgacs.orgnaphthyridine-3-carbonitrile | C-OH | 169.2 | researchgate.net |

| 7-fluoro-4-hydroxy- malayajournal.orgacs.orgnaphthyridine-3-carbonitrile | C-F | 165.4 | researchgate.net |

| 7-fluoro-4-hydroxy- malayajournal.orgacs.orgnaphthyridine-3-carbonitrile | Aromatic C | 156.4, 149.3, 143.2 | researchgate.net |

| 7-fluoro-4-hydroxy- malayajournal.orgacs.orgnaphthyridine-3-carbonitrile | CN | 118.5 | researchgate.net |

| 7-fluoro-4-hydroxy- malayajournal.orgacs.orgnaphthyridine-3-carbonitrile | Aromatic C | 111.4, 109.5 | researchgate.net |

| 7-fluoro-4-hydroxy- malayajournal.orgacs.orgnaphthyridine-3-carbonitrile | C-CN | 100.3 | researchgate.net |

For fluorinated compounds such as 2-Chloro-6-fluoro-1,5-naphthyridine, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a powerful and highly specific analytical tool. nih.gov Due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity, ¹⁹F-NMR provides clear and unambiguous signals for the fluorine atoms in a molecule. The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it an excellent probe for confirming the position of the fluorine substituent on the naphthyridine ring. For instance, in the analysis of fluorinated 1,8-naphthyridine-based boron complexes, ¹⁹F-NMR showed a singlet for the fluorine atoms of a CF₃ group in the range of -60.69 to -60.83 ppm. researchgate.net This technique is also valuable for monitoring reactions involving fluorinated compounds. scholaris.ca

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition with high accuracy. Electron ionization (EI) is a common method used in mass spectrometry that can cause the molecule to fragment in a predictable manner. The resulting fragmentation pattern provides a "fingerprint" of the molecule, aiding in its identification and structural elucidation. aip.org For example, in the mass spectrum of a related compound, 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine, the molecular ion peak would confirm the molecular weight, and fragment ions would correspond to the loss of specific groups, such as the chloro or fluoro substituents. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The C-Cl and C-F stretching vibrations in this compound would be expected to appear in the fingerprint region of the IR spectrum. Aromatic C-H and C=N stretching vibrations would also be observable. In a study of a similar 7-chloro-6-fluoro-1,8-naphthyridine derivative, the IR spectrum would be used to confirm the presence of these characteristic functional groups. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies for Naphthyridine Derivatives

| Functional Group | Vibration | Frequency (cm⁻¹) | Reference |

| C-Cl | Stretch | 755 | ekb.eg |

| Carbonyl | Stretch | 1685 | ekb.eg |

| C=C | Stretch | 1605 | ekb.eg |

| OH | Stretch | 3246 | researchgate.net |

| CN | Stretch | 118.5 (from ¹³C NMR) | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination of Naphthyridines

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. malayajournal.orgacs.orgnih.govnih.gov By diffracting X-rays off a single crystal of a naphthyridine derivative, a detailed map of electron density can be generated, from which the exact positions of all atoms, bond lengths, and bond angles can be determined. This technique offers unambiguous structural confirmation. For instance, the crystal structure of a 1,5-naphthyridine derivative was determined to understand its binding to a biological target. acs.orgnih.govnih.gov While obtaining suitable crystals can be a challenge, the resulting data is invaluable for understanding the solid-state conformation and intermolecular interactions, such as π-stacking, which can influence the material's properties.

Computational Chemistry and Theoretical Studies on 2 Chloro 6 Fluoro 1,5 Naphthyridine and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies detailing quantum chemical calculations for the electronic structure and reactivity prediction of 2-Chloro-6-fluoro-1,5-naphthyridine were found. Such studies on analogous 1,5-naphthyridine (B1222797) derivatives have been performed to evaluate properties like electron distribution, molecular orbital energies, and electrostatic potential, which are key indicators of a molecule's stability and reactivity.

Reaction Mechanism Elucidation via Computational Modeling

There is no available research on the use of computational modeling to elucidate the reaction mechanisms specifically involving this compound. For related compounds, computational approaches have been used to map out energy profiles of reactions, identify intermediates and transition states, and thus provide a deeper understanding of the reaction dynamics.

Theoretical Investigations of Spectroscopic Properties

No theoretical investigations into the spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound have been reported in the literature. Theoretical calculations of spectroscopic data are often used to complement experimental findings, aiding in the structural confirmation and characterization of novel compounds.

Role of 2 Chloro 6 Fluoro 1,5 Naphthyridine Scaffold in Synthetic Methodology Development

Utility as a Precursor for Complex Heterocyclic Architectures

The 2-chloro-6-fluoro-1,5-naphthyridine scaffold is a highly valuable starting material for the synthesis of intricate heterocyclic systems. The differential reactivity of the chloro and fluoro substituents allows for selective, stepwise functionalization, providing a pathway to a wide array of complex structures. The chlorine atom at the 2-position is generally more susceptible to nucleophilic substitution than the fluorine atom at the 6-position. This reactivity difference is a key strategic element in synthetic design.

For instance, the chlorine atom can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a diverse range of substituents. Subsequent modification of the fluorine atom, often requiring harsher reaction conditions or specific catalytic systems, allows for the introduction of a second point of diversity. This sequential functionalization is instrumental in building complex molecules with precisely controlled substitution patterns.

Furthermore, the naphthyridine core itself can participate in various chemical transformations. The nitrogen atoms within the bicyclic system can be quaternized or oxidized, and the aromatic rings can undergo electrophilic substitution, although the electron-withdrawing nature of the halogen substituents can influence the regioselectivity of such reactions. Classical synthetic protocols like the Friedländer, Skraup, and Semmler-Wolff reactions, as well as hetero-Diels-Alder reactions, are employed for constructing the core 1,5-naphthyridine (B1222797) scaffold, which can then be halogenated to yield precursors like this compound. mdpi.com The halo-1,5-naphthyridine derivatives are particularly interesting intermediates for introducing nucleophilic reagents into the ring system due to the good leaving group nature of the halides. nih.gov

The development of methodologies for the synthesis of derivatives like 4-hydroxy- researchgate.netwhiterose.ac.uknaphthyridine-3-carbonitriles showcases the utility of substituted 1,5-naphthyridines as intermediates for further research. researchgate.net The strategic use of these precursors enables the construction of fused 1,5-naphthyridine systems, which have applications in medicinal chemistry and materials science. mdpi.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 2-Substituted-6-fluoro-1,5-naphthyridines | nih.gov |

| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Boronic acids/esters, Amines with Pd catalyst | 2-Aryl/Heteroaryl/Amino-6-fluoro-1,5-naphthyridines | nih.govscispace.com |

| Cyclization Reactions | Bifunctional nucleophiles | Fused heterocyclic systems | mdpi.com |

Development of Novel Synthetic Routes to Polyfunctionalized Compounds

The pursuit of novel bioactive molecules and materials necessitates the development of efficient and flexible synthetic routes to polyfunctionalized compounds. This compound serves as an excellent platform for this purpose. Its inherent reactivity allows for the application of modern synthetic methods, leading to the creation of compounds with multiple functional groups.

A significant advancement in this area is the use of transition-metal-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling of this compound with various boronic acids or esters provides a powerful tool for introducing carbon-carbon bonds and constructing biaryl or heteroaryl structures. Similarly, the Buchwald-Hartwig amination allows for the facile introduction of a wide range of primary and secondary amines at the 2-position. nih.gov

These modern synthetic strategies, combined with the classical reactivity of the naphthyridine core, open up a vast chemical space for the synthesis of polyfunctionalized derivatives. The ability to sequentially or orthogonally functionalize the chloro and fluoro positions is a key advantage, enabling the synthesis of complex molecules that would be difficult to access through other routes. For example, a Suzuki coupling at the 2-position followed by a nucleophilic aromatic substitution of the fluorine at the 6-position can lead to highly substituted 1,5-naphthyridines with distinct functionalities at both sites.

The development of one-pot or tandem reaction sequences starting from this compound is an active area of research, aiming to improve synthetic efficiency and reduce waste. These advanced methodologies are crucial for the rapid generation of libraries of polyfunctionalized compounds for screening purposes.

| Synthetic Strategy | Key Transformation | Resulting Functionality | Reference |

| Sequential Cross-Coupling | Suzuki followed by Buchwald-Hartwig | Di-substituted with aryl and amino groups | nih.gov |

| Orthogonal Functionalization | SNAr at C2, then modification at C6 | Site-specific introduction of diverse groups | nih.gov |

| One-Pot Reactions | Multiple transformations in a single vessel | Rapid access to complex structures | scispace.com |

Application in Diversification Strategies and Chemical Library Synthesis

The generation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery and materials science. whiterose.ac.uk this compound is an ideal scaffold for such diversification strategies due to its two modifiable handles. researchgate.net By systematically varying the substituents at the 2- and 6-positions, large and diverse libraries of 1,5-naphthyridine derivatives can be readily synthesized.

This "scaffold-based" approach allows for the exploration of a broad chemical space around a privileged heterocyclic core. The 1,5-naphthyridine motif is found in numerous biologically active compounds, making it an attractive starting point for the discovery of new therapeutic agents.

The synthesis of these libraries can be performed using parallel synthesis techniques, where multiple reactions are carried out simultaneously in a spatially separated manner. This high-throughput approach, combined with the predictable reactivity of this compound, enables the rapid generation of hundreds or even thousands of distinct compounds. These libraries can then be screened for a variety of biological activities or material properties.

The diversification of the this compound scaffold is not limited to simple substitution reactions. The introduced functional groups can be further elaborated through a variety of chemical transformations, leading to even greater structural complexity. For example, an amino group introduced at the 2-position can be acylated, alkylated, or used as a handle for the attachment of other molecular fragments. This multi-level diversification strategy is a powerful tool for navigating the vast landscape of chemical possibilities. scispace.com

| Diversification Approach | Methodology | Outcome | Reference |

| Parallel Synthesis | Automated or semi-automated synthesis | Large, diverse chemical libraries | whiterose.ac.uk |

| Scaffold Decoration | Stepwise functionalization of the core | Exploration of structure-activity relationships | researchgate.netscispace.com |

| Multi-component Reactions | Combining multiple starting materials in one pot | Increased molecular complexity and diversity | mdpi.com |

Advanced Material Science and Chemo Sensing Applications of Naphthyridines

Integration into Organic Electronic Materials (OLEDs, Semiconductors)

The 1,5-naphthyridine (B1222797) core is a promising component for n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits and other advanced electronic devices. The electron-withdrawing character of the two nitrogen atoms in the fused ring system facilitates the transport of electrons. The introduction of substituents, such as the chloro and fluoro groups in 2-Chloro-6-fluoro-1,5-naphthyridine, is expected to further modulate the electronic properties and influence the morphology and solubility of resulting materials. google.com

While this compound itself is primarily a building block, derivatives synthesized from it are being explored for their semiconducting properties. For instance, a patent application describes novel compounds containing 2,6-disubstituted- acs.orgmdpi.comnaphthyridine units for use as organic semiconductors in organic electronic (OE) devices, particularly in organic photovoltaic (OPV) devices and organic photodetectors (OPD). google.com The strategic placement of substituents on the 1,5-naphthyridine ring system can lead to materials with tailored electrical properties and improved device performance. google.com

In a notable example, novel n-type small molecules based on a 1,5-naphthyridine-2,6-dione (NTD) core, which can be synthesized from precursors like this compound, have been developed. rsc.orgsci-hub.se One such derivative, NTDT-DCV, which incorporates thiophene (B33073) bridging groups and dicyanovinyl terminal units, exhibited an electron mobility of up to 0.14 cm² V⁻¹ s⁻¹ in organic thin-film transistors (OFETs). sci-hub.se This high mobility is attributed to the planar structure of the molecule, its low reorganization energy, and the formation of well-connected, smooth thin films. sci-hub.se

The following table summarizes the basic properties of this compound, highlighting its potential as a precursor for these advanced materials.

| Property | Value |

| CAS Number | 2089060-71-7 echemi.com |

| Molecular Formula | C₈H₄ClFN₂ echemi.com |

| Molecular Weight | 182.58 g/mol |

| Appearance | Off-white to yellow powder |

Development as Ligands for Coordination Chemistry and Catalysis

The nitrogen atoms in the 1,5-naphthyridine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property has led to the extensive use of 1,5-naphthyridine derivatives as ligands in coordination chemistry and catalysis. The this compound molecule can be readily functionalized to create bidentate or polydentate ligands. The chloro group, in particular, is a versatile handle for introducing other coordinating groups through cross-coupling reactions.

For example, 2-chloro-1,5-naphthyridine (B1368886) has been used to synthesize bidentate ligands by coupling it with other heterocyclic groups. acs.org These ligands have then been used to form complexes with transition metals like ruthenium(II). acs.org Such complexes are of interest for their photophysical and electrochemical properties, which are relevant to applications in light-emitting devices and catalysis. The degree of electronic communication between metal centers in dinuclear complexes bridged by 1,5-naphthyridine linkers has been a subject of study, indicating the potential for creating tailored electronic materials. acs.org

The general strategy often involves the displacement of the chloro group with other functional moieties to create more complex ligand systems. While specific catalytic applications of complexes derived directly from this compound are not extensively detailed in the literature, the broader family of 1,5-naphthyridine ligands has been explored in various catalytic transformations. The electron-withdrawing nature of the fluoro and chloro substituents in this compound can influence the electronic properties of the resulting metal complexes, potentially modulating their catalytic activity and stability.

Design and Synthesis of Naphthyridine-based Fluorescent Probes and Sensors

The inherent fluorescence of some naphthyridine derivatives, combined with their ability to bind to specific analytes, makes them excellent candidates for the development of fluorescent probes and sensors. The fluorescence properties of these molecules can be finely tuned by altering the substitution pattern on the naphthyridine core. The interaction of the sensor molecule with an analyte, such as a metal ion, can lead to a detectable change in its fluorescence emission, such as an increase or decrease in intensity or a shift in the emission wavelength.

While this compound is not itself a fluorescent probe, it serves as a valuable starting material for the synthesis of such sensors. The chloro and fluoro groups can be substituted or can remain as part of the final sensor molecule, influencing its photophysical properties and its selectivity towards target analytes. For instance, the development of fluorescent sensors for metal ions is a significant area of research. google.com The design of these sensors often involves a fluorophore unit linked to a receptor that selectively binds to the target ion. The 1,5-naphthyridine scaffold can act as both a part of the fluorophore and the receptor.

The general approach to designing such sensors involves creating a system where the binding of an analyte perturbs the electronic structure of the fluorophore, leading to a change in its emission. The synthesis of such molecules often relies on the functionalization of a core structure, for which this compound is a suitable precursor. The development of these chemosensors is crucial for applications in environmental monitoring, biological imaging, and medical diagnostics.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-6-fluoro-1,5-naphthyridine in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation by working in a fume hood, and prevent skin/eye contact. Store in a dry, ventilated area in airtight containers away from heat and light. Follow disposal guidelines for halogenated organic waste .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : Common methods include halogenation of 1,5-naphthyridine precursors. For example, 2,6-dichloro-1,5-naphthyridine can undergo selective fluorination using potassium fluoride (KF) under controlled temperatures. Alternatively, a two-step process involving nucleophilic substitution (e.g., replacing chlorine with fluorine) followed by hydrolysis has been optimized for similar derivatives .

Q. Which analytical techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Use and NMR to identify aromatic proton environments and substituent effects. Mass spectrometry (EI-MS) confirms molecular weight, while elemental analysis validates C, H, N, and halogen content. X-ray crystallography may resolve ambiguities in regiochemistry .

Q. How should researchers handle accidental exposure or spills involving this compound?

- Methodological Answer : For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention. Contain spills using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid inducing vomiting if ingested; consult a poison control center .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing halogenated naphthyridines?

- Methodological Answer : Cross-validate using multiple techniques (e.g., NMR, IR, and high-resolution MS). Compare experimental data with computational predictions (DFT for NMR chemical shifts). For ambiguous peaks, conduct isotopic labeling or derivatization to isolate specific signals .

Q. What strategies optimize the synthesis of this compound to minimize by-products?

- Methodological Answer : Optimize reaction temperature and solvent polarity to favor regioselectivity. Use catalysts like copper(I) iodide for efficient halogen exchange. Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points. Purify via column chromatography with halogen-tolerant stationary phases .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and F groups activate specific positions for Suzuki or Buchwald-Hartwig couplings. Computational modeling (e.g., DFT) predicts reactive sites by analyzing frontier molecular orbitals. Experimental validation via substituent scrambling (e.g., isotopic labeling) confirms mechanistic pathways .

Q. What recent advancements in 1,5-naphthyridine chemistry could be applied to modify the 2-chloro-6-fluoro derivative?

- Methodological Answer : Recent studies highlight annulation reactions to form fused heterocycles (e.g., imidazo[1,2-a]naphthyridines) for drug discovery. Photocatalytic C–H functionalization offers regioselective modifications. Additionally, coordination chemistry with transition metals (e.g., Cu(I)) enables luminescent or catalytic applications .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.